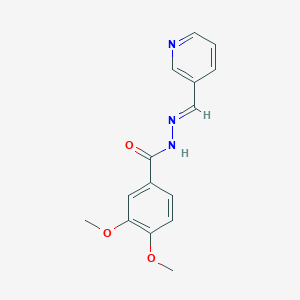

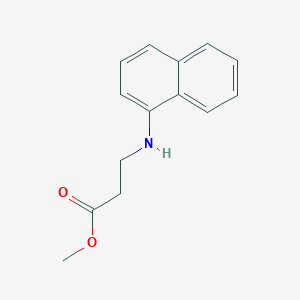

N~1~-(4-methoxybenzylidene)-4-phenyl-1H-imidazole-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~1~-(4-methoxybenzylidene)-4-phenyl-1H-imidazole-1,2-diamine, also known as MBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBI is a heterocyclic compound that consists of an imidazole ring, a benzylidene group, and a phenyl group.

Applications De Recherche Scientifique

Synthesis and Material Science

Compounds related to N1-(4-methoxybenzylidene)-4-phenyl-1H-imidazole-1,2-diamine have been studied for their synthesis processes and material applications. For instance, the synthesis of imidazole derivatives with potential antimycobacterial activity showcases the structural mimicry and chemical versatility of these compounds for targeted biological effects (Miranda & Gundersen, 2009). Additionally, the development of polyimides from unsymmetrical diamine containing triaryl imidazole pendent groups highlights the material science applications of these compounds, demonstrating their solubility and thermal stability, which are crucial for polymeric materials (Ghaemy & Alizadeh, 2009).

Antibacterial and Cytotoxicity Studies

Research into p-methoxybenzyl-substituted N-heterocyclic carbene-silver complexes has revealed significant antibacterial activity against Gram-negative and Gram-positive bacteria, as well as cytotoxicity against certain cancer cell lines. This highlights the potential of these compounds in medical applications, particularly in developing new antimicrobial agents and cancer therapeutics (Patil et al., 2010).

Catalysis and Chemical Reactions

The use of imidazole derivatives extends to catalysis, where they are involved in C-N bond formation via hydrogen-borrowing strategies under solvent-free conditions. Such research demonstrates the efficiency of these compounds in facilitating chemical reactions, which is valuable in synthetic chemistry and industrial applications (Donthireddy et al., 2020).

Drug Delivery and Molecular Interaction Studies

N-ethoxybenzylimidazoles have been explored for their pH-sensitive hydrolysis rates, making them potential candidates for use as cleavable linkers in cancer drug delivery systems. This application leverages the chemical properties of these compounds to improve the efficacy and specificity of therapeutic delivery (Kong et al., 2007).

Propriétés

IUPAC Name |

1-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-22-15-9-7-13(8-10-15)11-19-21-12-16(20-17(21)18)14-5-3-2-4-6-14/h2-12H,1H3,(H2,18,20)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUECPEXHYGBZEI-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5588003.png)

![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)

![2,3-difluoro-4-methoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5588035.png)

![2-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5588036.png)

![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B5588044.png)

![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide](/img/structure/B5588049.png)

![1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride](/img/structure/B5588057.png)